molecular formula C24H24FN5O3S B2973245 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1207038-96-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2973245
CAS No.: 1207038-96-7
M. Wt: 481.55
InChI Key: VOUJWUOJWNLAST-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O3S and its molecular weight is 481.55. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) on microwave-assisted synthesis involving penicillanic acid or cephalosporanic acid moieties highlights the exploration of novel compounds for antimicrobial, antilipase, and antiurease activities. This study indicates the potential of structurally complex compounds, including those with thiazole rings, in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Crystal Structure Analysis

The work by Prabhuswamy et al. (2016) on the synthesis and crystal structure analysis of a compound featuring dimethoxyphenyl and thiazole moieties underscores the importance of structural elucidation in understanding the properties and potential applications of novel compounds. This type of research is crucial for the rational design of new materials or drugs (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Anticancer Compound Synthesis

Ravinaik et al. (2021) describe the design and synthesis of benzamide derivatives with anticancer activity, demonstrating the therapeutic potential of compounds with specific structural features, including thiazole rings. This highlights the ongoing interest in developing novel anticancer agents by exploiting the unique properties of heterocyclic compounds (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Docking Studies

Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and anti-microbial evaluation of thiazole derivatives, showcasing the multifaceted applications of such compounds in drug discovery, particularly in targeting microbial infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Mycobacterium tuberculosis Inhibitors

Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrids as inhibitors against Mycobacterium tuberculosis, underlining the potential of thiazole derivatives in addressing global health challenges like tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3S/c1-14-22(23(31)26-12-11-16-5-10-19(32-3)20(13-16)33-4)34-24(27-14)21-15(2)30(29-28-21)18-8-6-17(25)7-9-18/h5-10,13H,11-12H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUJWUOJWNLAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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